4-Amino-5-benzoyl-2,6-diphenylbenzene-1,3-dicarbonitrile
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Overview
Description
4-Amino-5-benzoyl-2,6-diphenylbenzene-1,3-dicarbonitrile is a complex organic compound known for its unique structural properties and diverse applications. This compound belongs to the class of aromatic nitriles and is characterized by the presence of amino, benzoyl, and diphenyl groups attached to a benzene ring. Its intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-benzoyl-2,6-diphenylbenzene-1,3-dicarbonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental friendliness.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-benzoyl-2,6-diphenylbenzene-1,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Strong nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines.
Scientific Research Applications
4-Amino-5-benzoyl-2,6-diphenylbenzene-1,3-dicarbonitrile has extensive applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 4-Amino-5-benzoyl-2,6-diphenylbenzene-1,3-dicarbonitrile involves its interaction with specific molecular targets. For instance, in photopolymerization, the compound acts as a photosensitizer, absorbing light and initiating a polymerization reaction through the generation of reactive species . The exact pathways and molecular targets can vary depending on the specific application and the chemical environment.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-diphenylbenzene-1,3-dicarbonitrile: Similar in structure but lacks the benzoyl group.
4-Thiomethylphenyl derivatives: These compounds have a thiomethyl group instead of the amino group, affecting their reactivity and applications.
Uniqueness
4-Amino-5-benzoyl-2,6-diphenylbenzene-1,3-dicarbonitrile is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications, such as photoinitiation and advanced material synthesis.
Properties
CAS No. |
101685-32-9 |
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Molecular Formula |
C27H17N3O |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
4-amino-5-benzoyl-2,6-diphenylbenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C27H17N3O/c28-16-21-23(18-10-4-1-5-11-18)22(17-29)26(30)25(24(21)19-12-6-2-7-13-19)27(31)20-14-8-3-9-15-20/h1-15H,30H2 |
InChI Key |
AKMYOWZHMMPICH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2C#N)N)C(=O)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
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